molecular formula C20H22N2O4S B2776438 N-(4-methoxybenzyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide CAS No. 896357-44-1

N-(4-methoxybenzyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide

Cat. No.: B2776438
CAS No.: 896357-44-1
M. Wt: 386.47
InChI Key: MJJNNXYFKHQKIE-UHFFFAOYSA-N
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Description

N-(4-Methoxybenzyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide is a sulfonamide derivative featuring a polycyclic hexahydropyridoquinoline core. Sulfonamides are widely explored in medicinal chemistry for their roles in enzyme inhibition (e.g., carbonic anhydrase, cyclooxygenase) and antimicrobial activity .

Properties

IUPAC Name

N-[(4-methoxyphenyl)methyl]-2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-triene-7-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O4S/c1-26-17-7-4-14(5-8-17)13-21-27(24,25)18-11-15-3-2-10-22-19(23)9-6-16(12-18)20(15)22/h4-5,7-8,11-12,21H,2-3,6,9-10,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJJNNXYFKHQKIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNS(=O)(=O)C2=CC3=C4C(=C2)CCC(=O)N4CCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

Compound Name Substituent (R Group) Key Structural Features Hypothesized Impact
Target Compound 4-Methoxybenzyl Methoxy (-OCH₃) at para position Enhanced solubility (methoxy’s polarity), electron-donating effects may stabilize aromatic interactions .
N-(4-Bromo-2-methylphenyl) analog 4-Bromo-2-methylphenyl Bromine (Br) and methyl (-CH₃) groups Increased lipophilicity (halogen and alkyl groups); bromine may enable halogen bonding with biomolecular targets. Steric hindrance from methyl group could affect binding.
N-(4-Trifluoromethylphenyl) analog 4-Trifluoromethylphenyl Trifluoromethyl (-CF₃) group Strong electron-withdrawing effects increase sulfonamide acidity, potentially improving protein binding. CF₃ enhances metabolic stability and bioavailability.
Oxalamide derivative N1-(3-hydroxypropyl)-oxalamide Oxalamide linker replaces sulfonamide Altered hydrogen-bonding capacity; hydroxypropyl group increases hydrophilicity, possibly affecting membrane permeability.

Q & A

Q. What are the recommended synthetic routes for preparing N-(4-methoxybenzyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide?

The synthesis typically involves multi-step reactions:

  • Step 1: Construction of the hexahydropyrido[3,2,1-ij]quinoline core via cyclization of a substituted piperidone derivative under acidic or basic conditions .
  • Step 2: Introduction of the sulfonamide group via nucleophilic substitution using 4-methoxybenzylamine and a sulfonyl chloride intermediate. Precise control of temperature (0–5°C) and reaction time (12–24 hours) is critical to minimize side products .
  • Purification: Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures ensures high purity (>95%) .

Q. Which analytical techniques are essential for confirming the structure and purity of this compound?

Key methods include:

  • Nuclear Magnetic Resonance (NMR): 1^1H and 13^13C NMR to verify substituent positions and stereochemistry .
  • Mass Spectrometry (MS): High-resolution ESI-MS to confirm molecular weight and fragmentation patterns .
  • X-ray Crystallography: Single-crystal diffraction (using SHELX software) resolves 3D conformation and bond angles .

Q. How can initial biological activity screening be designed for this compound?

  • In vitro assays: Test enzyme inhibition (e.g., kinases, carbonic anhydrases) at concentrations of 1–100 µM, with IC50_{50} determination using fluorometric or colorimetric substrates .
  • Cell-based assays: Evaluate cytotoxicity (MTT assay) and apoptosis induction in cancer cell lines (e.g., HeLa, MCF-7) .
  • Positive controls: Compare activity to known inhibitors (e.g., acetazolamide for sulfonamide-based targets) .

Q. What are the key physicochemical properties to prioritize during early-stage characterization?

  • Solubility: Assess in DMSO, PBS, and ethanol using UV-Vis spectroscopy .
  • Stability: Monitor degradation under varying pH (2–12) and temperature (4–37°C) via HPLC .
  • LogP: Determine octanol/water partition coefficient to predict membrane permeability .

Advanced Research Questions

Q. How can synthetic yield and purity be optimized for large-scale preparation?

  • Catalyst screening: Test Lewis acids (e.g., ZnCl2_2) or organocatalysts to enhance cyclization efficiency .
  • Reaction monitoring: Use in-situ FTIR or TLC to track intermediate formation and adjust conditions dynamically .
  • Scale-up challenges: Address exothermic reactions via controlled addition of reagents and inert atmosphere (N2_2/Ar) .

Q. How should contradictory data in biological activity assays be resolved?

  • Orthogonal assays: Compare enzyme inhibition (SPR binding) with cellular activity (e.g., Western blot for target phosphorylation) to rule out off-target effects .
  • Purity verification: Re-test batches with ≥98% purity (HPLC) to exclude impurities as confounding factors .
  • Mechanistic studies: Perform knock-out/knock-in experiments in cell models to validate target engagement .

Q. What computational strategies can predict target interactions for this compound?

  • Molecular docking: Use AutoDock Vina to model binding to sulfonamide-sensitive targets (e.g., carbonic anhydrase IX) .
  • MD simulations: Simulate ligand-protein stability (GROMACS) over 100 ns to assess binding pocket dynamics .
  • QSAR modeling: Corporate substituent electronic parameters (Hammett constants) to optimize activity .

Q. What methodologies are recommended for in vivo pharmacokinetic studies?

  • Formulation: Prepare stable suspensions using 0.5% carboxymethylcellulose (CMC) for oral gavage .
  • Bioanalysis: Quantify plasma concentrations via LC-MS/MS with a lower limit of detection (LLOD) of 1 ng/mL .
  • Tissue distribution: Measure compound levels in organs (liver, kidney) post-sacrifice using homogenization and extraction protocols .

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